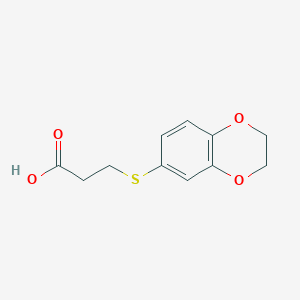

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Beschreibung

BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-11(13)3-6-16-8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,3-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJJCUHBJIXUHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651085 |

Source

|

| Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-00-5 |

Source

|

| Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physiochemical Properties and Synthetic Utility of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for developing robust structure-activity relationships (SAR). 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (CAS: 915921-00-5) represents a highly versatile intermediate. By combining the privileged 1,4-benzodioxane pharmacophore with a flexible thioether-linked propanoic acid moiety, this compound serves as a critical scaffold for synthesizing central nervous system (CNS) agents, novel antibacterial compounds, and functionalized peptide conjugates[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physiochemical properties, structural mechanics, and field-proven synthetic workflows that make this compound a high-value asset in medicinal chemistry.

Physiochemical and Thermodynamic Profiling

Understanding the quantitative properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The lipophilic benzodioxane core ensures excellent membrane permeability, while the propanoic acid tail provides aqueous solubility at physiological pH and acts as a synthetic handle.

Table 1: Core Quantitative Data

| Property | Value | Causality & Experimental Implication |

| Molecular Formula | C₁₁H₁₂O₄S | Dictates the exact mass for mass spectrometry validation. |

| Molecular Weight | 240.28 g/mol | Optimal low-molecular-weight building block (Rule of 5 compliant). |

| Exact Mass [M-H]⁻ | 239.07 Da | Primary target mass for LC-MS monitoring in negative ion mode. |

| LogP (Predicted) | ~2.5 – 3.0 | Balances lipophilicity for cell permeability without causing aggregation. |

| pKa (Carboxylic Acid) | ~4.5 – 4.8 | Requires acidic workup (pH < 3) during extraction to ensure the compound is fully protonated and partitions into the organic phase. |

| H-Bond Donors | 1 | Provided by the carboxylic acid; crucial for target receptor binding. |

| H-Bond Acceptors | 4 | Provided by the dioxane oxygens, thioether, and carbonyl oxygen. |

Structural and Mechanistic Insights

The 1,4-benzodioxane ring is widely recognized as an "evergreen" scaffold in medicinal chemistry[1]. The oxygen atoms within the dioxane ring donate electron density into the aromatic system via resonance. This electron-donating effect increases the electron density at the para-position (C6), which inherently stabilizes the thioether linkage.

However, the thioether sulfur acts as a metabolic "soft spot." In biological systems, it is susceptible to oxidation by cytochrome P450 enzymes, forming sulfoxides or sulfones. In a synthetic setting, this means the compound must be protected from strong oxidants (like peroxides or hypervalent iodine reagents) unless oxidation is the intended transformation.

Figure 1: Structural domain mapping of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid.

Experimental Methodologies and Synthetic Workflows

To ensure scientific integrity, every protocol must function as a self-validating system. Below are the field-proven methodologies for synthesizing and utilizing this compound.

Protocol 1: Synthesis of the Thioether Linkage

This protocol details the nucleophilic substitution to form the target compound from 2,3-dihydro-1,4-benzodioxine-6-thiol and 3-bromopropanoic acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxine-6-thiol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃).

-

Causality: The pKa of the aromatic thiol is approximately 6.5. K₂CO₃ is a mild base perfectly suited to quantitatively deprotonate the thiol without inducing unwanted elimination reactions (dehydrohalogenation) on the 3-bromopropanoic acid. DMF effectively solvates the resulting carboxylate salt.

-

-

Electrophile Addition: Slowly add 1.1 equivalents of 3-bromopropanoic acid. Stir the reaction at 50 °C for 4 hours.

-

Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the thiol and the emergence of a peak at m/z 239.07 [M-H]⁻ confirms product formation.

-

Workup: Quench with water, acidify to pH 2 using 1M HCl (to protonate the propanoic acid), and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Amide Coupling for Drug Conjugates

When utilizing this compound to synthesize benzodioxane-benzamides (potent inhibitors of bacterial cell division)[3], amide coupling of the propanoic acid moiety is required.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: HATU is an exceptional coupling reagent that rapidly forms an active 7-aza-1-hydroxybenzotriazole ester. This rapid activation outcompetes potential side reactions, such as the atmospheric oxidation of the thioether to a sulfoxide.

-

-

Amine Addition: After 10 minutes of activation, add the target primary amine (1.1 eq). Stir at room temperature for 2-4 hours.

-

Self-Validation (In-Process): The formation of the active ester can be observed via TLC (UV 254 nm) as a highly non-polar intermediate. Complete conversion is validated by the disappearance of the starting material mass (239.07 Da) and the appearance of the desired conjugate mass.

Figure 2: Workflow for the amide coupling of the propanoic acid moiety to primary amines.

Pharmacological Relevance & Downstream Applications

The integration of the 1,4-benzodioxane core with a thioether-propanoic acid linker has profound implications in drug discovery:

-

Antibacterial Development (FtsZ Inhibitors): The bacterial cell division protein FtsZ has emerged as a critical target for combating multidrug-resistant pathogens like MRSA. Computational design and SAR studies have demonstrated that benzodioxane-benzamides—synthesized using precursors similar to our target compound—exhibit potent, broad-spectrum antimicrobial activity by binding to the hydrophobic subpocket of FtsZ[3][4].

-

Peptide Functionalization: The propanoic acid moiety is highly compatible with native chemical ligation and thiol-ene click chemistry. This allows researchers to rapidly synthesize functionalized, thioether-linked peptides in aqueous environments, providing a robust methodology for developing peptide-based therapeutics[2][5].

References

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket Source: Antibiotics (MDPI) URL:[Link]

-

Native Chemical Ligation, Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Authored by: A Senior Application Scientist

Disclaimer: The following technical guide outlines a hypothesized in vitro mechanism of action for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. As of the writing of this document, there is a lack of direct published research on this specific molecule. The proposed mechanisms are therefore inferred from the well-documented activities of structurally analogous compounds. This guide is intended to serve as a foundational framework and a roadmap for researchers and drug development professionals to investigate the biological activities of this compound.

Executive Summary

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a novel chemical entity whose biological activities have not been extensively characterized. However, a detailed analysis of its core structural motifs—a propanoic acid side chain, a thioether linkage, and a dihydro-1,4-benzodioxin core—provides a strong basis for postulating its mechanism of action. Propanoic acid derivatives are frequently associated with anti-inflammatory effects and modulation of metabolic pathways[1][2][3][4]. Notably, many compounds with these features act as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs)[5][6]. This guide posits that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid functions as a dual PPARα/γ agonist, thereby influencing lipid metabolism and inflammatory signaling. The subsequent sections will provide a detailed, evidence-based rationale for this hypothesis and present a comprehensive suite of in vitro protocols to rigorously test it.

Hypothesized Primary Mechanism of Action: Dual PPARα/γ Agonism

The central hypothesis of this guide is that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid directly binds to and activates both PPARα and PPARγ. PPARs are ligand-activated transcription factors that play pivotal roles in the regulation of glucose and lipid homeostasis, as well as inflammation[7][8].

-

PPARα , predominantly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle, is a primary regulator of fatty acid oxidation[6][9].

-

PPARγ , on the other hand, is highly expressed in adipose tissue and macrophages and is a master regulator of adipogenesis, insulin sensitivity, and anti-inflammatory responses[5][7].

The structural components of our target molecule suggest a favorable interaction with the ligand-binding domains of PPARs. The propanoic acid group can form critical hydrogen bonds, a common feature of known PPAR agonists. The thioether and benzodioxin moieties contribute to the overall lipophilicity, facilitating entry into the ligand-binding pocket.

Proposed Signaling Pathway

The proposed signaling cascade initiated by 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is depicted in the following diagram:

Caption: Hypothesized PPAR signaling pathway for the test compound.

In Vitro Experimental Workflows for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro assays should be conducted. The following sections provide detailed protocols for these key experiments.

Primary Target Engagement: PPAR Transactivation Assay

This assay will determine if 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid can activate PPARα and PPARγ.

Principle: A luciferase reporter gene is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and a plasmid expressing either PPARα or PPARγ. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.

Experimental Protocol:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 96-well plates. After 24 hours, co-transfect with a PPRE-luciferase reporter plasmid, a β-galactosidase expression plasmid (for normalization), and either a PPARα or PPARγ expression plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Workflow Diagram:

Caption: Workflow for the PPAR transactivation assay.

Downstream Effects on Lipid Metabolism: Hepatocyte Lipid Accumulation Assay

This assay will assess the effect of the compound on lipid accumulation in liver cells, a key function of PPARα activation.

Principle: HepG2 cells are induced to accumulate lipids by treatment with a mixture of oleic and palmitic acids. The effect of the test compound on this lipid accumulation is then quantified using a fluorescent dye that specifically stains neutral lipids.

Experimental Protocol:

-

Cell Culture: Culture HepG2 cells in MEM with 10% FBS and 1% penicillin-streptomycin.

-

Lipid Loading and Treatment: Seed cells in a 96-well plate. After reaching confluence, treat the cells with a mixture of oleic and palmitic acids (2:1 ratio, final concentration 1 mM) in the presence of varying concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid for 24 hours.

-

Staining: Wash the cells with PBS and then stain with Nile Red (1 µg/mL) for 15 minutes at 37°C.

-

Quantification: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/570 nm).

-

Data Analysis: Express the results as a percentage of the lipid accumulation in the vehicle-treated control.

Data Presentation:

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % Lipid Accumulation |

| Vehicle Control | - | 5000 | 100 |

| Test Compound | 1 | 4500 | 90 |

| 10 | 3000 | 60 | |

| 100 | 1500 | 30 | |

| Positive Control (Fenofibrate) | 50 | 2000 | 40 |

Downstream Effects on Inflammation: Cytokine Expression in Macrophages

This assay will investigate the anti-inflammatory effects of the compound, a known consequence of PPARγ activation.

Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The ability of the test compound to suppress this induction is measured by RT-qPCR.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid for 2 hours. Then, stimulate with LPS (100 ng/mL) for 6 hours.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

RT-qPCR: Perform quantitative real-time PCR using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Data Presentation:

| Treatment Group | Concentration (µM) | Relative TNF-α mRNA Expression | Relative IL-6 mRNA Expression |

| Unstimulated Control | - | 1.0 | 1.0 |

| LPS + Vehicle | - | 15.0 | 20.0 |

| LPS + Test Compound | 1 | 12.0 | 16.0 |

| 10 | 7.5 | 10.0 | |

| 100 | 3.0 | 4.0 | |

| LPS + Positive Control (Dexamethasone) | 1 | 2.5 | 3.5 |

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the in vitro mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. The proposed primary mechanism, dual PPARα/γ agonism, is strongly supported by the chemical structure of the molecule and the known activities of its analogs. The detailed experimental protocols provided herein offer a clear path for validating this hypothesis and characterizing the compound's effects on lipid metabolism and inflammation.

Successful validation of this mechanism would position 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid as a promising candidate for further development as a therapeutic agent for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Future in vitro studies could explore its effects on glucose uptake in adipocytes and muscle cells, as well as its potential to modulate the expression of a wider range of PPAR target genes. Ultimately, these in vitro findings will be crucial for guiding subsequent in vivo efficacy and safety studies.

References

-

Skorve, J., et al. (1989). Alkylthioacetic acids (3-thia fatty acids) as non-beta-oxidizable fatty acid analogues: a new group of hypolipidemic drugs. III. Dissociation of cholesterol- and triglyceride-lowering effects and the induction of peroxisomal beta-oxidation. Journal of Lipid Research, 30(11), 1711-8. [Link]

-

Lee, J. Y., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Archives of Pharmacal Research, 41(8), 848-860. [Link]

-

Di Zazzo, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7493-7514. [Link]

-

Adisa, R. A., et al. (2020). In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. Molecules, 25(1), 125. [Link]

- Camps, M., et al. (2001). Propionic acid derivatives and their use in the treatment of diabetes and obesity.

-

Vasilopoulou, C. G., et al. (2023). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. International Journal of Molecular Sciences, 24(21), 15904. [Link]

-

de Oliveira, A. C., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]

-

Al-Suhaimi, E. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

-

Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). The Effect of Type 2 Resistant Starch and Indole-3-Propionic Acid on Ameliorating High-Fat-Diet-Induced Hepatic Steatosis and Gut Dysbiosis. Nutrients, 16(11), 1599. [Link]

-

Kumar, S., et al. (2023). In Vivo, In Vitro, And Molecular Evidence For The Antidiabetic And Antilipidemic Efficacy Of Salacia Reticulata Through AMPK–. medRxiv. [Link]

-

Patel, R. V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. European Journal of Medicinal Chemistry, 45(8), 3349-3354. [Link]

-

Zhu, Y., et al. (2015). 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice. Scientific Reports, 5, 9037. [Link]

-

Li, Y., et al. (2024). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Frontiers in Pharmacology, 15, 1365511. [Link]

-

Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 127. [Link]

-

Lavanya, K., et al. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Abutilon indicum (L.) extract. ResearchGate. [Link]

-

Shchekotikhin, A. E., et al. (2024). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Pharmaceuticals, 17(3), 341. [Link]

-

Amodeo, P., & Vitale, R. M. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 94. [Link]

-

Lavanya, K., et al. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. Journal of Applied Biology & Biotechnology, 10(1), 145-156. [Link]

-

Patel, R. V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. ResearchGate. [Link]

-

Wang, X., et al. (2024). Therapeutic role of gut microbial metabolite indole propionic acid in a rat model of high-fat diet/Streptozotocin-Induced diabetes: enhancing glucose metabolism, antioxidant defense and PI3K/Akt/GLUT4 signaling pathway. ResearchGate. [Link]

-

Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S2), 11466-11481. [Link]

-

El-Sayed, W. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1326. [Link]

-

Husain, A., & Ajmal, M. (1989). Synthesis and biological evaluation of 3-aryloxyalkyl-6-aryl-7H-s-triazolo[3,4-b][10][11][12]thiadiazines. Semantic Scholar. [Link]

-

Chan, K. M., et al. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways. Frontiers in Pharmacology, 12, 736339. [Link]

-

Shulha, M. V., et al. (2021). Effect of Propionic Acid on Diabetes-Induced Impairment of Unfolded Protein Response Signaling and Astrocyte/Microglia Crosstalk in Rat Ventromedial Nucleus of the Hypothalamus. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Markovic, V., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 569-581. [Link]

-

Karimian Azari, E., et al. (2013). Possible Role of Intestinal Fatty Acid Oxidation in the Eating-Inhibitory Effect of the PPAR-α Agonist Wy-14643 in High-Fat Diet Fed Rats. PLoS ONE, 8(9), e74869. [Link]

-

Tuccinardi, T., et al. (2019). Anti-Inflammatory, Antioxidant, and WAT/BAT-Conversion Stimulation Induced by Novel PPAR Ligands: Results from Ex Vivo and In Vitro Studies. Oxidative Medicine and Cellular Longevity, 2019, 6736841. [Link]

-

Sudo, F. M., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403-6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Possible Role of Intestinal Fatty Acid Oxidation in the Eating-Inhibitory Effect of the PPAR-α Agonist Wy-14643 in High-Fat Diet Fed Rats | PLOS One [journals.plos.org]

- 10. Alkylthioacetic acids (3-thia fatty acids) as non-beta-oxidizable fatty acid analogues: a new group of hypolipidemic drugs. III. Dissociation of cholesterol- and triglyceride-lowering effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Characterization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed exploration of the requisite analytical methodologies. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This document moves beyond a simple listing of techniques, delving into the rationale behind experimental choices and the interpretation of complex datasets, thereby providing a self-validating system for the characterization of this and similar molecules.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity of any therapeutic candidate is inextricably linked to its three-dimensional structure. In the context of drug discovery and development, the precise and accurate characterization of a molecule's chemical structure is a non-negotiable prerequisite for further investigation. The target molecule, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid, incorporates several key functional groups: a benzodioxin heterocycle, a thioether linkage, and a propanoic acid chain. Each of these moieties contributes to the molecule's overall physicochemical properties and potential biological interactions. Therefore, a multi-faceted analytical approach is essential to confirm the connectivity of atoms and the overall architecture of the molecule. This guide will detail the synergistic application of modern spectroscopic and crystallographic techniques to achieve this goal.

The Analytical Workflow: A Multi-Technique Approach

Caption: Workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O.[3] |

| ~6.7-6.9 | Multiplet | 3H | Ar-H | Protons on the benzodioxin ring. Their specific shifts and coupling patterns will depend on the substitution pattern. |

| ~4.2 | Singlet/Multiplet | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylenedioxy bridge of the benzodioxin moiety are expected to be chemically equivalent or very similar, appearing as a singlet or a narrow multiplet.[4] |

| ~3.0 | Triplet | 2H | -S-CH₂- | Protons on the methylene group adjacent to the sulfur atom will be deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.7 | Triplet | 2H | -CH₂-COOH | Protons on the methylene group adjacent to the carbonyl group will also be deshielded and will appear as a triplet due to coupling with the adjacent S-CH₂ group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| ~143-148 | Ar-C-O | Aromatic carbons directly attached to the oxygen atoms of the benzodioxin ring. |

| ~135 | Ar-C-S | Aromatic carbon directly attached to the sulfur atom. |

| ~117-125 | Ar-C-H | Aromatic carbons bearing hydrogen atoms. |

| ~64 | -O-CH₂-CH₂-O- | The two equivalent methylene carbons of the ethylenedioxy bridge.[4] |

| ~35 | -CH₂-COOH | Methylene carbon adjacent to the carbonyl group. |

| ~30 | -S-CH₂- | Methylene carbon adjacent to the sulfur atom.[5] |

Two-Dimensional (2D) NMR Experiments

To definitively assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, confirming the -CH₂-CH₂- linkage in the propanoic acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the propanoic acid side chain to the benzodioxin ring via the thioether linkage. For instance, correlations should be observed between the protons of the -S-CH₂- group and the aromatic carbon C-6.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[7]

Expected Mass Spectral Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (C₁₁H₁₂O₄S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

-

Key Fragmentation Patterns: Electron ionization (EI) will likely induce characteristic fragmentation.[7] Key expected fragments include:

-

Loss of the carboxylic acid group (-COOH).

-

Cleavage of the C-S bond, leading to fragments corresponding to the benzodioxin-thiol and the propanoic acid moieties.

-

Fragmentation of the benzodioxin ring.

-

| m/z Value | Possible Fragment |

| 256 | [M]⁺ |

| 211 | [M - COOH]⁺ |

| 167 | [C₈H₇O₂S]⁺ |

| 89 | [C₃H₅O₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion, while electron ionization (EI) will induce fragmentation.[9]

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce structural information from the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid[11] |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether and carboxylic acid[11] |

| ~1050 | C-O stretch | Aliphatic ether |

| ~700-800 | C-S stretch | Thioether |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.[12]

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure in the solid state.[13][14]

Caption: X-ray Crystallography Workflow.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[15] This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[16]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, typically using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.

-

Structure Validation: The final structure is validated using established crystallographic metrics.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and providing insight into the molecule's conformation in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structural characterization of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and integrated analytical workflow that leverages the strengths of multiple spectroscopic and crystallographic techniques. The combination of NMR spectroscopy for detailed connectivity mapping, mass spectrometry for molecular weight and fragmentation analysis, FT-IR spectroscopy for functional group identification, and X-ray crystallography for definitive 3D structure determination provides a robust and self-validating system for achieving unambiguous structural elucidation. This multi-technique approach ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing a compound through the drug discovery and development pipeline.

References

- PubChem. (n.d.). 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. National Center for Biotechnology Information.

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of....

- Breton, T., et al. (2016). Absolute Configuration of Small Molecules by Co-Crystallization.

- Panicker, C. Y., et al. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.

- Loring, J. S., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3406-3416.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

- SciSpace. (n.d.). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.

- ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).

- ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow.

- ResearchGate. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

- NIH. (n.d.). IgG1 Thioether Bond Formation in Vivo.

- Technology Networks. (n.d.). X-ray Crystallography.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Research Square. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives.

- Preprints.org. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights.

-

PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

- NIH. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.

- MDPI. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole.

- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.

- Creative Proteomics. (n.d.). Propanoic Acid Analysis Service.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of....

-

Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

- NIH. (n.d.). Dioxin and Related Compound Detection: Perspectives for Optical Monitoring.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- ResearchGate. (n.d.). 1H and 13C NMR spectra of compound 2a.

- ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

- PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.

- International Research Journal of Pure and Applied Chemistry. (2014). Isolation, Structural Elucidation and Anti-Lipid Peroxidation Activity of 3-(5-Hydroxy-2-(4-Hydroxyphenyl)-4-Methyl-Chromen-3-Yl) Propanoic Acid from the Stem Bark of Brachystegia eurycoma Harms.

- Benchchem. (n.d.). Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives: A Comparative Guide.

- PubMed. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dioxin and Related Compound Detection: Perspectives for Optical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scispace.com [scispace.com]

- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Topic: Receptor Binding Affinity Studies of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. We delve into the rationale behind target selection, present detailed protocols for radioligand binding assays, and outline the principles of data analysis and interpretation. This document serves as a practical, field-proven manual for scientists engaged in the early-stage evaluation of new chemical entities, emphasizing scientific integrity and causality in experimental design.

Introduction: The Compound and the Imperative of Binding Affinity

The molecule 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a novel synthetic compound. Its structure is notable for the 1,4-benzodioxan moiety, a privileged scaffold in medicinal chemistry known to interact with a variety of neurological targets. The presence of this core structure compels an investigation into its potential receptor interactions to elucidate its mechanism of action and therapeutic potential.

Receptor binding affinity is a fundamental parameter in pharmacology, quantifying the strength of the interaction between a drug candidate (ligand) and its molecular target.[1][2] These studies are critical in early-stage drug discovery for:

-

Target Identification: Unveiling the primary biological targets of a new compound.

-

Potency Assessment: Determining the concentration range at which the compound elicits a biological effect.

-

Selectivity Profiling: Assessing off-target binding to predict potential side effects.

-

Guiding Lead Optimization: Providing crucial data for structure-activity relationship (SAR) studies.

This guide will use a hypothesis-driven approach to outline a complete binding affinity study for this compound.

Rationale for Target Selection: A Hypothesis-Driven Approach

The choice of which receptor to screen against is a critical first step. A purely speculative screen against hundreds of targets is inefficient. A more scientific approach leverages knowledge of the compound's core structure. The 1,4-benzodioxan ring is a key feature of ampakines , a class of molecules that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The prototypical ampakine, CX546 (1-(1,4-benzodioxan-6-ylcarbonyl)piperidine), shares this core.[3] The AMPA receptor, a glutamate-gated ion channel, is crucial for fast synaptic transmission in the central nervous system.[4]

Therefore, we hypothesize that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid may interact with the AMPA receptor. This guide will focus on methodologies to test this hypothesis.

Foundational Principles of Receptor Binding

Receptor-ligand interactions are governed by the Law of Mass Action. The key parameters derived from binding assays provide a quantitative measure of this interaction.[1]

-

Dissociation Constant (Kd): A measure of affinity; it is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity.

-

Maximal Binding Capacity (Bmax): Represents the total concentration of receptor binding sites in the sample.[1]

-

IC50 (Half-maximal inhibitory concentration): In a competitive assay, it is the concentration of an unlabeled test compound required to displace 50% of the specifically bound labeled ligand.

-

Inhibition Constant (Ki): The dissociation constant of the unlabeled test compound. It is a more absolute measure of affinity than the IC50 because it is independent of the labeled ligand's concentration and affinity. The Ki is calculated from the IC50 using the Cheng-Prusoff equation .[5]

Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

The Experimental Workflow: From Preparation to Data

A robust binding study follows a logical, multi-phase progression. This ensures that each step validates the next, a hallmark of a trustworthy protocol.

Figure 2: Principle of competitive binding where the unlabeled test compound inhibits binding of the radioligand.

Protocol 3: Competitive Displacement Assay

-

Assay Setup: Prepare a 96-well plate.

-

Reagent Addition: To each well, add:

-

Assay buffer.

-

Membrane preparation (100 µg protein).

-

A fixed concentration of [³H]-AMPA equal to its Kd (in our hypothetical case, 25 nM). Using the Kd concentration provides an optimal balance of signal and sensitivity. [5] * A serial dilution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid (e.g., from 100 pM to 100 µM).

-

-

Controls: Include wells for Total Binding (no test compound) and Non-Specific Binding (no test compound, but with 1 mM L-Glutamate).

-

Execution: Follow steps 4-7 from the Saturation Binding Assay Protocol (Incubation, Termination, Washing, Quantification).

-

Data Analysis:

-

Normalize the data: Set the average DPM from the Total Binding wells to 100% and the average DPM from the NSB wells to 0%.

-

Plot the normalized percent specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 .

-

Calculate the Ki using the Cheng-Prusoff equation with the previously determined Kd of the radioligand.

-

Table 2: Representative Hypothetical Competition Data

| Log [Test Compound] (M) | % Specific Binding |

|---|---|

| -9 | 99.2 |

| -8 | 97.5 |

| -7 | 89.1 |

| -6 | 50.3 |

| -5 | 11.2 |

| -4 | 2.1 |

(Note: Data is illustrative)

From this data, the IC50 is 1 µM (10⁻⁶ M) . Using the Cheng-Prusoff equation:

-

Ki = 1000 nM / (1 + [25 nM]/[25 nM])

-

Ki = 1000 nM / 2

-

Ki = 500 nM

Interpretation, Conclusions, and Next Steps

A hypothetical Ki value of 500 nM indicates that 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid binds to the AMPA receptor with moderate affinity. This result validates our initial hypothesis and establishes the compound as an AMPA receptor ligand.

This single data point, however, is the beginning, not the end, of the characterization. The essential next steps are:

-

Selectivity Profiling: The compound must be tested in similar binding assays against other glutamate receptor subtypes (e.g., Kainate, NMDA) and a panel of other common neurological receptors to determine its selectivity. [6][7][8]2. Functional Characterization: Binding does not equate to function. Is the compound an agonist, antagonist, or allosteric modulator? Functional assays (e.g., electrophysiology, calcium imaging) are required to determine the compound's effect on receptor activity. [1] By following this structured, hypothesis-driven guide, researchers can generate robust and reliable binding affinity data, forming a solid foundation for further drug development efforts.

References

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

-

PubChem. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]methyl]benzoic acid. National Center for Biotechnology Information. [Link]

-

Ukrainets, I. V., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. News of Pharmacy. [Link]

-

Manna, F., et al. (1993). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco. [Link]

-

Rehman, A., et al. (2023). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences. [Link]

- Ondetti, M. A., et al. (1985). Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.

-

Grdadolnik, J., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

-

Johansen, T. N., et al. (1998). Excitatory Amino Acid Receptor Ligands: Resolution, Absolute Stereochemistry, and Enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic Acid. Journal of Medicinal Chemistry. [Link]

-

Ebert, B., et al. (1994). Resolution, Absolute Stereochemistry, and Pharmacology of the S-(+)- And R-(-)-isomers of the Apparent Partial AMPA Receptor Agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic Acid [(R,S)-APPA]. Journal of Medicinal Chemistry. [Link]

-

Conti, P., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. AMPA. [Link]

-

Black, M. D., et al. (2009). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546). Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Receptor-Ligand Binding Assays [labome.com]

- 3. Modulation of agonist binding to AMPA receptors by 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX546): differential effects across brain regions and GluA1-4/transmembrane AMPA receptor regulatory protein combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA - Wikipedia [en.wikipedia.org]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Resolution, absolute stereochemistry, and pharmacology of the S-(+)- and R-(-)-isomers of the apparent partial AMPA receptor agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid [(R,S)-APPA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ( S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Toxicology Framework for 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Abstract

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoic acid represents a novel chemical entity for which public domain toxicity and safety data are not available. This technical guide addresses this critical information gap by outlining a comprehensive, tiered strategy for the de novo toxicological assessment of this molecule. As a Senior Application Scientist, the following narrative is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for characterizing the compound's safety profile. This document eschews a conventional data summary in favor of a proactive, methodological roadmap, emphasizing the causality behind experimental choices and the principles of modern, predictive toxicology. The protocols and strategies detailed herein are rooted in established regulatory science and are designed to build a self-validating safety profile from first principles.

Introduction and Strategic Rationale

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is a molecule incorporating a benzodioxin heterocycle linked via a thioether bridge to a propanoic acid moiety. While its specific intended application is undefined in the public literature, its structure suggests potential pharmacological activity, making a thorough safety evaluation a prerequisite for any further development.

A comprehensive search of scientific databases and regulatory inventories reveals a notable absence of published safety data for this specific compound. In such instances, a proactive, predictive toxicology approach is not merely advisable but essential. This guide, therefore, details a multi-tiered assessment strategy, beginning with non-animal, computational methods and progressing through targeted in vitro assays before considering the necessity of highly regulated in vivo studies. This "fail-early, fail-fast" paradigm is designed to efficiently identify potential liabilities while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico and Computational Toxicology Assessment

The initial step in a modern safety assessment involves leveraging computational models to predict potential toxicities based on the molecule's structure. These Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets of known toxicants and provide a rapid, cost-effective first screen for key toxicological endpoints.

Predictive Modeling Workflow

The workflow begins with the generation of a standardized digital representation of the molecule (e.g., a SMILES string) which is then processed by various validated software platforms to predict a range of toxicological hazards.

Caption: In Silico Predictive Toxicology Workflow.

Key Computational Predictions

-

Genotoxicity: Models will screen for structural alerts (toxicophores) known to be associated with DNA reactivity or mutagenicity, providing a prediction for the outcome of an Ames test.

-

Carcinogenicity: Predictions are based on statistical correlations between structural features and the results of long-term rodent carcinogenicity bioassays.

-

hERG Blockade: Specific QSAR models can predict the likelihood of the compound binding to the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.

-

Hepatotoxicity: Models may identify substructures associated with liver injury, such as the potential for reactive metabolite formation.

The output from this tier is not definitive but provides a critical roadmap for prioritizing subsequent in vitro assays. For example, a strong in silico alert for mutagenicity would make the Ames test a high-priority experimental assay.

Tier 2: In Vitro Toxicity Screening

Based on the computational predictions, a panel of in vitro assays should be conducted to provide the first biological confirmation of potential liabilities. These assays are performed on human or other mammalian cells to assess cytotoxicity, genotoxicity, and specific organ toxicity.

In Vitro Experimental Cascade

The logical flow of in vitro experiments ensures that foundational data on cell health is gathered before moving to more complex, mechanism-specific assays.

Caption: Tiered In Vitro Toxicology Testing Strategy.

Detailed Experimental Protocols

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in cell culture medium.

-

Dosing: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of a liver enzyme fraction (S9 mix). This determines if the parent compound or its metabolites are mutagenic.

-

Exposure: In a test tube, combine the bacterial strain, the test compound at several concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate. This medium lacks the amino acid (e.g., histidine for Salmonella) that the bacteria need to grow, so only bacteria that have undergone a reverse mutation can form colonies.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.

Tier 3: Preliminary ADME and In Vivo Assessment

Should the compound demonstrate a clean profile in the in vitro tiers (i.e., low cytotoxicity, non-mutagenic), a limited, exploratory investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and acute in vivo toxicity may be warranted. The decision to proceed to this stage must be carefully justified.

Decision Logic for In Vivo Studies

The progression to animal studies is a significant step governed by strict ethical and regulatory considerations. It should only be initiated if the potential benefits of the compound outweigh the risks identified in the preceding tiers.

Caption: Decision-Making Flowchart for In Vivo Progression.

Recommended Initial In Vivo Protocol

-

Animal Selection: Use a small group of female rodents (e.g., rats), typically three animals per step.

-

Dosing: Administer a single oral dose of the compound at one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information, including in silico predictions.

-

Observation: Observe the animals closely for signs of toxicity for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as body weight measurements.

-

Step-wise Procedure:

-

If no mortality occurs at the starting dose, the test is repeated with a higher dose in another group of animals.

-

If mortality occurs, the test is repeated with a lower dose.

-

-

Endpoint: The test allows for the classification of the substance into a specific toxicity category based on the observed mortality, providing an estimate of its LD₅₀. This data is crucial for designing any future sub-chronic toxicity studies.

Data Integration and Final Risk Assessment

The culmination of this tiered approach is a comprehensive, preliminary safety profile.

| Tier | Assessment | Key Questions Answered | Data Summary |

| 1 | In Silico | Does the structure contain known toxicophores? What are the likely hazards? | Table of predicted endpoints (e.g., Ames: Positive, hERG: Low Risk). |

| 2 | In Vitro | Is the compound cytotoxic? Is it mutagenic? Does it have specific organ liabilities? | IC₅₀ values from cytotoxicity assays. Ames test results (+/- S9). hERG IC₅₀. |

| 3 | In Vivo | What is the acute lethal dose? What are the clinical signs of toxicity? | Estimated LD₅₀ and classification. Description of observed toxic effects. |

By integrating data from all three tiers, a researcher can construct a weight-of-evidence assessment. For instance, if an in silico model predicts genotoxicity, and this is confirmed by a positive Ames test, the compound would be flagged as a significant risk, likely halting its development unless its intended use is for a life-threatening condition with no other treatments. Conversely, a clean profile across all tiers would provide strong evidence to support continued, more extensive preclinical development.

References

-

OECD Test Guideline No. 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]

-

OECD Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Source: OECD iLibrary. [Link]

-

OECD Test Guideline No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: OECD iLibrary. [Link]

-

The OECD QSAR Toolbox. Source: OECD. [Link]

-

ICH Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Source: European Medicines Agency. [Link]

Technical Guide: A Framework for the Preliminary In Vitro Screening of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the initial cell-based screening of the novel compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid. Recognizing that early-stage drug discovery requires a robust and logical progression, we present a multi-phase approach designed to efficiently characterize the compound's cytotoxic potential and provide initial mechanistic insights. The workflow begins with foundational cytotoxicity and viability assays, proceeds to an evaluation of cell death pathways, and introduces advanced methods for target engagement verification. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring that the screening process is both efficient and self-validating. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preliminary in vitro evaluation of novel chemical entities.

Introduction: Rationale and Strategic Overview

The Compound of Interest: 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic Acid

The subject of this guide is a molecule combining two moieties of pharmacological interest: the 2,3-dihydro-1,4-benzodioxin core and a propanoic acid side chain. While direct biological data for this specific combination is not extensively published, the rationale for its investigation is built upon the known activities of its constituent parts.

-

Benzodioxin Derivatives: This heterocyclic system is a structural feature in compounds exhibiting a range of biological effects, including anti-inflammatory, antibacterial, and specific enzyme inhibitory activities.[1][2][3][4]

-

Aryl Propionic Acids: This class of compounds is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and possesses a broad spectrum of activities including analgesic, anti-cancer, and anti-convulsant properties.[5]

The combination of these two scaffolds presents a compelling case for a systematic investigation into the compound's potential biological effects, beginning with its interaction with cellular systems.

The Preliminary Screening Funnel: A Phased Approach

A successful screening cascade is designed to answer the most critical questions first, enabling rapid and informed decision-making.[6] Our proposed workflow is structured as a logical funnel, moving from broad phenotypic effects to more specific mechanistic inquiries.

Phase 1: Foundational Cytotoxicity & Viability Assessment

Scientific Rationale

Experimental Design

-

Cell Line Selection: The choice of cell line should align with the hypothesized activity. For a broad initial screen, a panel is recommended. For example:

-

HCT-116 (Human Colorectal Carcinoma): A common, robust cancer cell line for anti-proliferative studies.

-

MCF-7 (Human Breast Adenocarcinoma): Another standard for cancer research.

-

HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity.

-

-

Compound Preparation: The compound should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%).

-

Concentration Range: A broad, logarithmic dose range is essential to capture the full dose-response curve (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

-

Controls:

-

Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. This establishes the baseline viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm the assay is working correctly.

-

Untreated Control: Cells in media alone.

-

Media Blank: Wells with media but no cells, to determine background absorbance.

-

Protocol 1: Cell Viability via WST-1 Assay

This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, with the amount of dye produced being directly proportional to the number of living cells.[7][8] The WST-1 assay is chosen for its high sensitivity and one-step procedure, which avoids a solubilization step required by older assays like MTT.[7][9][10]

Methodology:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

-

Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal time may vary by cell type and should be determined empirically.

-

Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.

Protocol 2: Cytotoxicity via LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[11] This assay measures the amount of LDH in the supernatant and is an excellent orthogonal method to confirm viability data.[12][13]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the WST-1 protocol in a separate 96-well plate.

-

Establish Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before supernatant collection.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 10-50 µL of supernatant from each well to a new, optically clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from Promega[12] or Abcam). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Phase 2: Initial Mechanistic Evaluation

Scientific Rationale

If Phase 1 reveals significant dose-dependent cytotoxicity, the next logical question is how the compound is killing the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury). This distinction is critical as it informs the compound's potential therapeutic mechanism and off-target toxicity.

Protocol 3: Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating cell death pathways.[14] Its principles are:

-

Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis.[15]

-

Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate to ensure a sufficient number of cells for flow cytometry analysis. Treat with the compound at concentrations determined from Phase 1 (e.g., IC25, IC50, and IC75 values) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage. Pool all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

Phase 3: Advanced Target Engagement (A Look Ahead)

Scientific Rationale

While phenotypic screens are essential, modern drug discovery aims to confirm direct binding of a compound to its intended protein target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native cellular environment without modifying the compound or the protein.[18][19] The principle is that ligand binding increases a protein's thermal stability, thus more of it remains soluble after heat shock.[20]

This method would be employed later in the drug discovery pipeline once a primary target has been hypothesized based on the compound's structure, phenotypic effects, or computational modeling. A typical CETSA experiment involves treating cells with the compound, heating cell lysates to a range of temperatures, separating soluble and aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western Blot.[21][22]

Data Analysis, Interpretation, and Visualization

Calculating IC₅₀ Values

For dose-response assays like WST-1, the half-maximal inhibitory concentration (IC₅₀) is a key parameter.

-

Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle control (set to 100%).

-

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

-

Plot Data: Plot % Viability against the log of the compound concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clear tables for easy comparison across cell lines and time points.

Table 1: Example IC₅₀ Data from WST-1 Assay

| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| HCT-116 | 25.4 | 12.1 | 5.8 |

| MCF-7 | 42.8 | 28.3 | 15.2 |

| HEK293 | > 100 | > 100 | 89.7 |

Table 2: Example Cytotoxicity Data from LDH Release Assay (at 48h)

| Concentration (µM) | % Cytotoxicity vs. Max Lysis (HCT-116) |

| 0 (Vehicle) | 4.5 ± 1.2% |